5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Lipophilicity Drug Design SAR

5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-20-3) is a fused bicyclic heteroaromatic compound belonging to the 1,2,3-thiadiazolo[5,4-d]pyrimidin-7-one scaffold class. Its molecular formula is C8H10N4OS (exact mass 210.058 Da), with a computed logP of 1.07.

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
CAS No. 61457-20-3
Cat. No. B13100172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
CAS61457-20-3
Molecular FormulaC8H10N4OS
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C(=O)N1)N=NS2
InChIInChI=1S/C8H10N4OS/c1-8(2,3)7-9-5(13)4-6(10-7)14-12-11-4/h1-3H3,(H,9,10,13)
InChIKeyUVNJCMONJJJSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one: Core Chemical Profile for Scientific Sourcing


5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-20-3) is a fused bicyclic heteroaromatic compound belonging to the 1,2,3-thiadiazolo[5,4-d]pyrimidin-7-one scaffold class [1]. Its molecular formula is C8H10N4OS (exact mass 210.058 Da), with a computed logP of 1.07 . The C5 tert-butyl substituent introduces pronounced steric bulk and altered lipophilicity relative to smaller alkyl homologues, which directly impacts molecular recognition, solubility, and metabolic stability profiles – key parameters for medicinal chemistry and chemical biology applications.

Why C5-Alkyl Chain Selection Determines the Utility of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(2H)-one Scaffolds


Within the [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one series, the C5 position is a critical pharmacophoric and physiochemical handle. Swapping the tert-butyl group for methyl, ethyl, or n-butyl is not a neutral substitution: it alters the calculated logP by over an order of magnitude (e.g., 0.083 for methyl vs. 1.07 for tert-butyl) [1], reshapes the steric topography of the scaffold's binding surface, and can shift metabolic soft-spot profiles. Because commercial analogs like 5-methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-13-4) and 5-ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-14-5) exist, procurement without a priori evidence of equivalence risks selecting a compound that fails to recapitulate the steric shielding or lipophilic microenvironment that the tert-butyl congener uniquely provides in a given biological or catalytic context.

Quantitative Differentiation Evidence for 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one Against Its C5-Homologs


Lipophilicity (logP) Differentiation: Tert-Butyl vs. Methyl and n-Butyl Congeners

The C5 substituent profoundly influences calculated logP within the [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one scaffold. The target 5-tert-butyl compound exhibits a logP of 1.07 , compared to 0.083 for the 5-methyl analog [1] and 1.117 for the 5-n-butyl analog . This positions the tert-butyl derivative as intermediate in lipophilicity between the highly polar methyl and the more lipophilic n-butyl variants, offering a balanced physicochemical profile for optimizing both membrane permeability and aqueous solubility.

Lipophilicity Drug Design SAR

Steric Bulk and Metabolic Stability Implications of the Tert-Butyl Substituent

The tert-butyl group at C5 provides substantial steric bulk (estimated A-value ~4.9 kcal/mol for tert-butyl vs. ~1.7 kcal/mol for methyl on a cyclohexane ring) [1]. This steric profile may shield the thiadiazolo-pyrimidinone core from cytochrome P450-mediated oxidation at adjacent positions, a well-precedented phenomenon in medicinal chemistry where tert-butyl groups reduce metabolic clearance in heterocyclic scaffolds [2]. In contrast, the 5-methyl and 5-ethyl analogs (CAS 61457-13-4, 61457-14-5) lack this steric shield, potentially leaving the scaffold more susceptible to oxidative metabolism.

Steric Shielding Metabolic Stability Medicinal Chemistry

Scaffold Accessibility via Established Synthetic Methodology

The 1,2,3-thiadiazolo[5,4-d]pyrimidine scaffold, including the 5-tert-butyl derivative, is accessible via condensation of 5-(R-amino)-substituted-1,2,3-thiadiazole-4-N-R-(thio)carboxamides with ortho esters, as demonstrated by Tarasov et al. [1]. This established synthetic route provides reliable access to the scaffold for structure-activity relationship (SAR) exploration. The tert-butyl substituent can be introduced through choice of the appropriate starting thiadiazole precursor, enabling systematic variation at the C5 position.

Synthetic Chemistry Heterocycle Synthesis Building Block

Optimal Application Scenarios for 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one in Scientific Research


Kinase Inhibitor Scaffold Optimization Requiring Moderate Lipophilicity (logP ~1)

Given that related thiadiazolo[5,4-d]pyrimidinone scaffolds have demonstrated potent BTK inhibition (IC50 1 nM in BindingDB entry BDBM658412, though for a distinct substituted derivative) [1], and that the target compound's logP of 1.07 falls within the optimal drug-like range (logP 1-3), this compound is suitable as a core scaffold for kinase inhibitor design where balanced permeability and solubility are paramount. The tert-butyl group provides sufficient lipophilicity to engage hydrophobic kinase pockets without excessively compromising aqueous solubility.

Metabolic Stability Screening in Cytochrome P450 Liability Assays

The steric bulk of the tert-butyl substituent is hypothesized to protect the scaffold from oxidative metabolism (class-level inference [1]). Researchers running CYP liability panels on thiadiazolopyrimidinone libraries should include this derivative alongside methyl and ethyl congeners to empirically quantify the metabolic shielding effect attributable to the tert-butyl group. This enables data-driven selection of the optimal C5 substituent for lead optimization programs.

Immunomodulatory Compound Library Construction

Thiadiazolo-pyrimidin-7-one derivatives have been described as immunostimulants in patent literature (see e.g., US Patent 4,237,136 for the compound class [2]). The 5-tert-butyl derivative serves as a building block for constructing focused immunomodulatory libraries where the C5 substituent is systematically varied to probe structure-activity relationships governing phagocytosis enhancement and immune system activation.

Negative Control or Counter-Screen in HDAC Selectivity Profiling

Given that certain substituted thiadiazolo[5,4-d]pyrimidinone scaffolds have shown HDAC inhibitory activity (e.g., HDAC1 IC50 112 nM for a distinct analog in BindingDB entry BDBM50542375 [3]), the 5-tert-butyl unsubstituted core may serve as a useful negative control or counter-screen compound to establish the contribution of the C5 tert-butyl group to HDAC isoform selectivity, provided the compound itself lacks potent HDAC activity.

Quote Request

Request a Quote for 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.